Squalene Prevents Dopamine Depletion in 6-OHDA Parkinson's Model Whereas Squalane Exacerbates Neurotoxicity
In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, squalene (oral administration, 7 days pre- and post-injection) prevented striatal dopamine depletion, whereas squalane administered under identical conditions enhanced dopamine loss [1]. Squalane additionally increased thiobarbituric acid reactive substances (TBARS), a lipid peroxidation marker, while squalene did not elevate TBARS above baseline [1].
| Evidence Dimension | Striatal dopamine level preservation (neuroprotective effect) |
|---|---|
| Target Compound Data | Prevented reduction in striatal dopamine levels |
| Comparator Or Baseline | Squalane (hydrogenated squalene): enhanced reduction in striatal dopamine levels |
| Quantified Difference | Opposing directional effects: squalene prevention vs. squalane exacerbation of dopamine depletion |
| Conditions | Mouse model; intracerebroventricular 6-OHDA injection; 7-day oral administration before and after lesion |
Why This Matters
This divergent in vivo outcome precludes substitution of squalene with squalane in neurodegeneration research models, as squalane may actively worsen oxidative damage rather than providing the protective effect observed with squalene.
- [1] Kabuto H, Yamanushi TT, Janjua N, Takayama F, Mankura M. Effects of squalene/squalane on dopamine levels, antioxidant enzyme activity, and fatty acid composition in the striatum of Parkinson's disease mouse model. J Oleo Sci. 2013;62(1):21-28. View Source
